molecular formula C23H23N5O2S B2723252 N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-12-0

N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2723252
CAS RN: 896318-12-0
M. Wt: 433.53
InChI Key: OIWXPJQIRNOVPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms it contains, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the conditions required for reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility in different solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial and Antifungal Properties : The synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have demonstrated promising antibacterial, antifungal, and anti-tuberculosis activities. These compounds, including their triazole ring systems, exhibit a wide range of pharmaceutical activities, suggesting their potential use in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Anticancer Research

  • PI3K Inhibition for Cancer Therapy : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally related to the query chemical, has been shown to exhibit remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers have synthesized derivatives with potent antiproliferative activities against human cancer cell lines, suggesting the role of such compounds in cancer therapy and their potential as PI3K inhibitors with reduced toxicity (Xiao-meng Wang et al., 2015).

Enzyme Inhibition Studies

  • Enzyme Inhibitory Activities : The synthesis and evaluation of new compounds, including N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, have demonstrated inhibition potential against key enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings highlight the compound's potential in developing treatments for diseases where such enzymes are therapeutic targets (Virk et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific proteins or disrupting certain biological pathways .

Safety and Hazards

Safety analysis involves understanding the compound’s toxicity, flammability, and other hazards. This can involve reviewing safety data sheets, toxicity studies, and other safety literature .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-17-9-11-19(12-10-17)24-21(29)16-31-23-26-25-22(28(23)27-13-4-5-14-27)18-7-6-8-20(15-18)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXPJQIRNOVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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